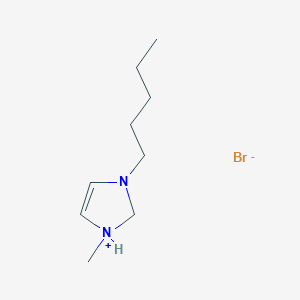
3-Cyanoperylen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Perylenecarbonitrile, also known as PTCN, is a polycyclic aromatic hydrocarbon that has been widely used in scientific research. It is a highly fluorescent compound that has been used as a probe in various biological and chemical applications due to its unique properties. In
Wirkmechanismus
Mode of Action
Perylene-based compounds are known to exhibit redox-active properties . This suggests that Perylene-3-carbonitrile may interact with its targets through redox reactions, leading to changes in the targets’ chemical or physical state .
Biochemical Pathways
Perylene-3-carbonitrile may affect various biochemical pathways due to its potential redox-active properties . For instance, it could influence pathways related to energy production and storage, as seen in the use of perylene-based compounds in batteries . .
Pharmacokinetics
The solubility and stability of perylene-based compounds can influence their bioavailability and pharmacokinetics
Result of Action
Perylene-based compounds have been shown to exhibit photoluminescent properties, suggesting that they may influence cellular processes related to light absorption and emission . Additionally, some perylene-based compounds have shown potential in controlling ice crystal growth, indicating a possible role in cryopreservation .
Action Environment
The action, efficacy, and stability of Perylene-3-carbonitrile can be influenced by various environmental factors. For instance, the photocatalytic activity of perylene-based compounds can be enhanced by certain chemical fuels . Additionally, the performance of perylene-based compounds in batteries can be affected by factors such as temperature and the presence of other ions .
Vorteile Und Einschränkungen Für Laborexperimente
3-Perylenecarbonitrile has several advantages for lab experiments. It is a highly fluorescent compound that has a high quantum yield and is stable under various conditions. It has been found to be useful in a wide range of biological and chemical applications. However, 3-Perylenecarbonitrile has some limitations, including its limited solubility in water and its sensitivity to pH changes.
Zukünftige Richtungen
There are several future directions for the use of 3-Perylenecarbonitrile in scientific research. One area of research is the development of new probes based on 3-Perylenecarbonitrile for detecting biomolecules. Another area of research is the use of 3-Perylenecarbonitrile in the development of new materials for sensing and imaging applications. Additionally, the use of 3-Perylenecarbonitrile in the study of protein-ligand interactions and drug discovery is an area of active research.
Synthesemethoden
The synthesis of 3-Perylenecarbonitrile is a multi-step process that involves the reaction of perylene with cyanogen bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in anhydrous DMF solvent. The resulting product is then purified using column chromatography to obtain pure 3-Perylenecarbonitrile.
Wissenschaftliche Forschungsanwendungen
Photodynamische Therapie (PDT)
3-Cyanoperylen hat in der PDT, einer vielversprechenden Krebsbehandlungsstrategie, Aufmerksamkeit erregt. So trägt es bei:
- Wirt-Gast-Komplexbildung für verbesserte Photosensitivität:
Photopolymerisation
Perylen-basierte Verbindungen spielen eine Rolle bei der Photopolymerisation, die darauf abzielt, flüssige Monomere effizienter in Feststoffe umzuwandeln. Konkret:
- Effiziente Umwandlung von flüssigen Monomeren:
Stabilitätsstudien
This compound wurde hinsichtlich seiner Stabilität untersucht. Hier ein Einblick:
- Quantifizierung der Stabilität:
Eigenschaften
IUPAC Name |
perylene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNUJONONMSVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C#N)C=CC=C5C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432577 |
Source


|
| Record name | 3-Perylenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35426-74-5 |
Source


|
| Record name | 3-Perylenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methoxybenzamido)-N-[3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B1655304.png)






![4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde](/img/structure/B1655314.png)
![5-{[(2,4-dichlorophenyl)methyl]sulfonyl}-3-nitro-1H-1,2,4-triazole](/img/structure/B1655316.png)


![Benzothiazolium, 3-ethyl-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-, iodide](/img/structure/B1655320.png)